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molecular formula C5H3Br2N B018299 3,5-Dibromopyridine CAS No. 625-92-3

3,5-Dibromopyridine

Cat. No. B018299
M. Wt: 236.89 g/mol
InChI Key: SOSPMXMEOFGPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A mixture of 3,5-dibromopyridine (3.01 mL, 12.66 mmol), morpholine (1.00 g, 11.48 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM (0.210 g, 0.23 mmol), sodium 2-methylpropan-2-olate (1.655 g, 17.22 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.429 g, 0.69 mmol) in degassed toluene (35 mL) was stirred for 16 hours at 110 °C in a sealed vessel under inert atmosphere. Extraction with sat. aq. Na2CO3 solution and AE, then back extraction 2x NaCl sat using DCM. The organics were dried over MgSO4 and evaporated _in vacuo_. The residue (see structure below, LC MS FLA-04227-45-02: 3,5 dimorpholino pyridine) was washed off with diethylether, then AE. The liquors were vaporated _in vacuo_. The residue was purified by chromatography (11 cm SiO2, diameter: 5 cm) eluent: AE/hex 25/75to 45/55 to provide 4-(5-bromopyridin-3-yl)morpholine (1.400 g, 50.2 %) as a yellow solid. 1H NMR, LC MS: FLA-04227-45-03. OK \---------------------------------------------------------
Quantity
0.0172 mol
Type
reagent
Reaction Step One
Quantity
0.035 L
Type
solvent
Reaction Step Two
Quantity
0.0115 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
525
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0172 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.035 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0115 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.0127 mol
Type
reactant
Smiles
C1=C(C=NC=C1Br)Br
Step Five
Name
Quantity
0.000689 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.00023 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CC(=CN=C2)Br
Measurements
Type Value Analysis
YIELD 50.17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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